molecular formula C20H16F3N3O2 B2655329 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1207020-94-7

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2655329
CAS No.: 1207020-94-7
M. Wt: 387.362
InChI Key: GUIPEDGQSPWWJI-UHFFFAOYSA-N
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Description

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the pyridazine derivative with a benzamide precursor. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups or altering existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biology: The compound can be used as a probe to study biological processes, such as signal transduction or metabolic pathways.

    Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets, altering their activity, and thereby modulating biological pathways. For instance, it might inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-(pyridin-3-yloxy)phenyl)-2-(trifluoromethyl)benzamide
  • N-methyl-N-(4-(pyrimidin-2-yloxy)phenyl)-2-(trifluoromethyl)benzamide
  • N-methyl-N-(4-(pyrazin-2-yloxy)phenyl)-2-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the 6-methylpyridazine ring, which can confer distinct electronic and steric properties. These properties may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c1-13-7-12-18(25-24-13)28-15-10-8-14(9-11-15)26(2)19(27)16-5-3-4-6-17(16)20(21,22)23/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIPEDGQSPWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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